molecular formula C13H11F3N2O B1350650 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol CAS No. 502625-51-6

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Cat. No.: B1350650
CAS No.: 502625-51-6
M. Wt: 268.23 g/mol
InChI Key: WFHVBNWEFACURM-UHFFFAOYSA-N
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Description

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is an organic compound characterized by the presence of a pyrazine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of pyrazine derivatives with 4-trifluoromethylbenzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the pyrazine derivative is reacted with a Grignard reagent prepared from 4-trifluoromethylbenzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols or amines, depending on the reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    2-Pyrazinyl-1-(4-trifluoromethylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    4-(Trifluoromethyl)phenylpyrazine: Lacks the ethanol group, affecting its reactivity and applications.

Uniqueness: 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is unique due to the presence of both the pyrazine ring and the trifluoromethylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8,12,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHVBNWEFACURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC2=NC=CN=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381204
Record name 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502625-51-6
Record name α-[4-(Trifluoromethyl)phenyl]-2-pyrazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502625-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502625-51-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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